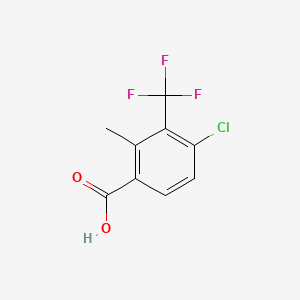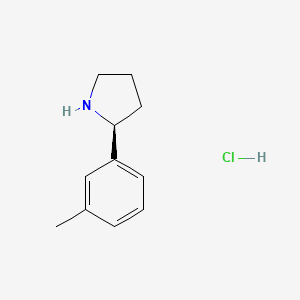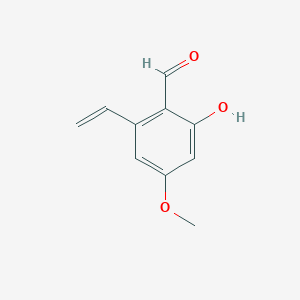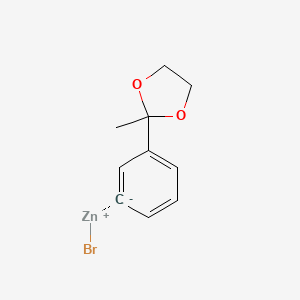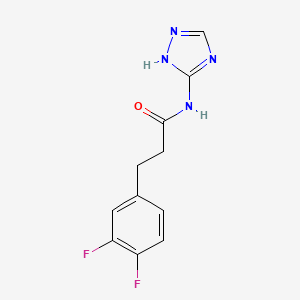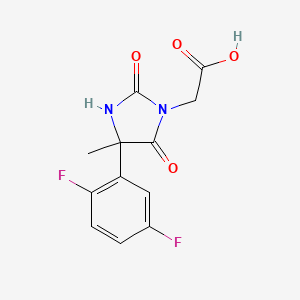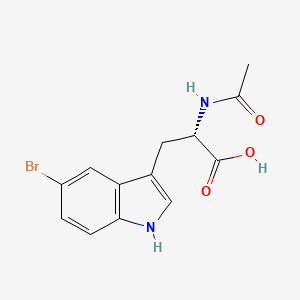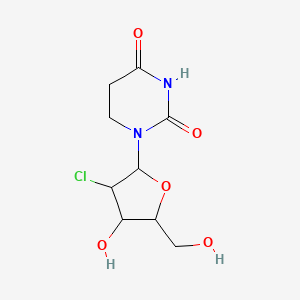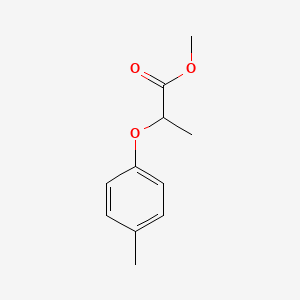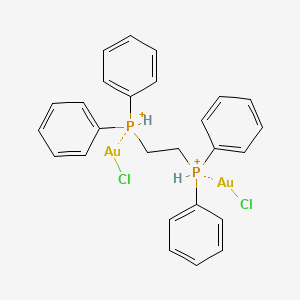
Chlorogold;2-diphenylphosphaniumylethyl(diphenyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorogold;2-diphenylphosphaniumylethyl(diphenyl)phosphanium is a useful research compound. Its molecular formula is C26H26Au2Cl2P2+2 and its molecular weight is 865.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Reaction of Gold with Chlorophosphines: Gold is reacted with chlorophosphines in the presence of a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Chlorogold;2-diphenylphosphaniumylethyl(diphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of gold oxides and phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of gold nanoparticles and reduced phosphine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form new organometallic complexes[][1].
Common reagents and conditions used in these reactions include inert atmospheres, solvents like THF or dichloromethane, and controlled temperatures to ensure selective and efficient reactions. The major products formed from these reactions include gold nanoparticles, phosphine oxides, and various organometallic complexes .
Applications De Recherche Scientifique
Chlorogold;2-diphenylphosphaniumylethyl(diphenyl)phosphanium has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as hydrogenation of alkynes and transfer reduction reactions. Its unique properties make it an effective catalyst for these transformations[][1].
Organic Synthesis: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.
Material Science: The compound is used in the preparation of gold nanoparticles, which have applications in electronics, optics, and medical diagnostics[][1].
Mécanisme D'action
In catalysis, the compound acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, the compound can interact with proteins and nucleic acids, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Chlorogold;2-diphenylphosphaniumylethyl(diphenyl)phosphanium can be compared with other similar compounds, such as:
Chlorodiphenylphosphine: This compound is also an organophosphorus compound with similar reactivity but lacks the gold centers, making it less effective in catalysis.
Dichloro-1,2-bis(diphenylphosphino)ethanepalladium(II): This palladium complex has similar phosphine ligands but different metal centers, leading to different catalytic properties and applications.
Dibromonickel, 2-diphenylphosphaniumylethyl(diphenyl)phosphanium: This nickel complex shares similar ligands but exhibits different reactivity and applications due to the presence of nickel instead of gold.
The uniqueness of this compound lies in its gold centers, which provide distinct catalytic and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C26H26Au2Cl2P2+2 |
|---|---|
Poids moléculaire |
865.3 g/mol |
Nom IUPAC |
chlorogold;2-diphenylphosphaniumylethyl(diphenyl)phosphanium |
InChI |
InChI=1S/C26H24P2.2Au.2ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;;/h1-20H,21-22H2;;;2*1H/q;2*+1;; |
Clé InChI |
VYRCUTQUNKAXBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


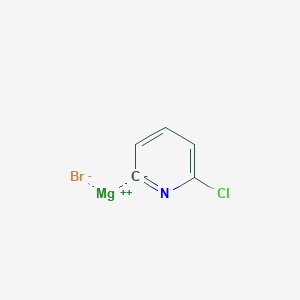
![Tert-butyl (3S)-3-[(dicyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14892190.png)
![tert-Butyl 2-((4R,6S)-6-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14892195.png)
